N-Formyl Valacyclovir

Description

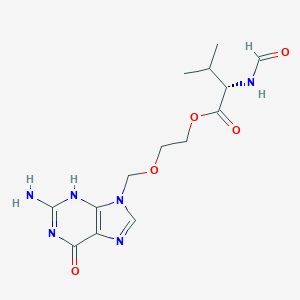

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGHYIMPMGWQND-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233799 | |

| Record name | N-Formyl valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847670-62-6 | |

| Record name | N-Formyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of N Formyl Valacyclovir Formation

Elucidation of Reaction Pathways Leading to N-Formyl Valacyclovir Generation

The formation of this compound can occur through two primary pathways: as a synthetic intermediate in specifically designed synthesis routes or as a by-product resulting from side reactions during the standard production of Valacyclovir.

Role as a Synthetic Intermediate in Valacyclovir Production

This compound can be intentionally synthesized as a protected intermediate in the production of Valacyclovir. This synthetic approach involves the coupling of an amine-protected valine, in this case, N-formyl valine, with Acyclovir (B1169). wisdomlib.org The formyl group serves as a protecting group for the amine functionality of the valine moiety during the esterification reaction.

The general steps for this process are:

Coupling: N-formyl valine is reacted with Acyclovir in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form this compound. wisdomlib.org

Deprotection: The formyl group is subsequently removed under specific conditions to yield Valacyclovir or a pharmaceutically acceptable salt thereof. wisdomlib.org

Formation as a By-product or Side Reaction Product

More commonly, this compound is encountered as a process-related impurity during the synthesis of Valacyclovir. Its formation can be attributed to several factors, primarily the presence of formylating agents or precursors in the reaction mixture.

One significant source of formylation is the use of formic acid or its derivatives. For instance, in processes where formic acid is used as a hydrogen source during the deprotection of a protected Valacyclovir intermediate (such as N-benzyloxycarbonyl-L-valine Acyclovir ester), it can react with the free amino group of the newly formed Valacyclovir to generate the N-formyl impurity. thepharmajournal.comscirp.org

Residual process solvents can also contribute to the formation of this compound, especially during storage. google.com For example, the degradation of certain solvents or excipients can generate formic acid or other reactive species that can then react with Valacyclovir.

The proposed mechanism for the formation of the bis-valacyclovir impurity involves the condensation of two molecules of Valacyclovir with a methylene (B1212753) linkage between the amino groups of the guanine (B1146940) moieties, a reaction catalyzed by formic acid during the deprotection step. This suggests that the reaction environment can be conducive to N-formylation as well. thepharmajournal.com

Critical Process Parameters Influencing this compound Yield during Valacyclovir Synthesis

The yield of this compound as an impurity is highly dependent on the specific conditions of the Valacyclovir synthesis process. Careful control of these parameters is essential to minimize its formation.

Impact of Reaction Conditions and Solvents on Impurity Profile

Several process parameters have been identified as critical in influencing the impurity profile of Valacyclovir, including the formation of this compound.

Temperature: Elevated temperatures can increase the rate of side reactions, including N-formylation. For instance, a patented method for preparing this compound involves heating Valacyclovir with ammonium (B1175870) formate (B1220265) at temperatures between 125 °C and 145 °C, indicating that higher temperatures can drive this reaction. google.com

Solvents: The choice of solvent can play a crucial role. The presence of residual solvents that can degrade to form formic acid or other formylating agents can lead to an increased level of this compound upon storage. google.com

Reagents: The presence of specific reagents is a direct cause of this compound formation. As mentioned, the use of formic acid as a reagent in the deprotection step is a known source of this impurity. thepharmajournal.comscirp.org

The following table summarizes the impact of certain process parameters on the formation of impurities during Valacyclovir synthesis, which can be extrapolated to the formation of this compound.

Table 1: Impact of Process Parameters on Impurity Formation in Valacyclovir Synthesis

| Parameter | Condition | Impact on Impurity Profile | Reference |

|---|---|---|---|

| Temperature | Elevated (e.g., 125-145 °C) | Can promote the formation of this compound from Valacyclovir and a formylating agent like ammonium formate. | google.com |

| Reagents | Use of formic acid in deprotection | Can lead to the direct formation of this compound as a by-product. | thepharmajournal.comscirp.org |

| Residual Solvents | Presence of certain residual solvents | Can lead to the formation of this compound during storage. | google.com |

Kinetic Studies of this compound Formation

Detailed kinetic studies specifically focused on the formation of this compound are not extensively available in the public domain. However, general principles of chemical kinetics suggest that the rate of its formation as a by-product would be dependent on the concentration of Valacyclovir, the concentration of the formylating agent (e.g., formic acid), temperature, and the pH of the reaction medium.

A kinetic study on the alkaline degradation of Valacyclovir has been reported, which followed first-order kinetics. nih.gov While this study did not specifically investigate the formation of this compound, it highlights that the degradation of Valacyclovir can be quantified and modeled. Similar kinetic studies would be invaluable in understanding and controlling the formation of this compound.

Forced degradation studies are a common approach to investigate the stability of a drug substance and identify potential degradation products. Such studies on Valacyclovir have been performed under various stress conditions, including acid, base, oxidation, and heat. wisdomlib.orgnih.gov However, the explicit identification and quantification of this compound as a degradant under these specific conditions are not consistently reported in the available literature.

Degradation Mechanisms of Valacyclovir Leading to this compound

The formation of this compound can also occur through the degradation of Valacyclovir itself, particularly in the presence of certain excipients or under specific storage conditions.

The primary amine group of the valine moiety in Valacyclovir is susceptible to reaction with aldehydes, which can be present as impurities or degradation products of excipients commonly used in pharmaceutical formulations, such as lactose (B1674315) or polyethylene (B3416737) glycols (PEGs). This can initiate a Maillard-type reaction, which can ultimately lead to the formation of N-formylated products. asianpubs.org

Furthermore, the oxidative degradation of some excipients can generate formic acid. This formic acid can then directly react with the primary amine of Valacyclovir to form this compound. uspnf.com The presence of moisture can accelerate such degradation pathways. actascientific.com

While forced degradation studies on Valacyclovir have been conducted, they have primarily focused on the hydrolysis of the ester linkage to form Acyclovir and other related substances. nih.gov The identification of this compound as a specific degradation product of Valacyclovir under these stress conditions requires further investigation.

Stress Degradation Studies and Forced Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Conference on Harmonisation (ICH). sphinxsai.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and demonstrate the specificity of analytical methods. sphinxsai.combibliomed.org Valacyclovir has been shown to degrade under various stress conditions, including hydrolysis, oxidation, and photolysis, with this compound being one of the identified products. wisdomlib.orgimpactfactor.org

Research indicates that Valacyclovir is susceptible to degradation under acidic, alkaline, and oxidative environments. sphinxsai.com In one study, significant degradation of Valacyclovir was observed when it was subjected to 1N hydrochloric acid (HCl) at 60°C and 1N sodium hydroxide (B78521) (NaOH). impactfactor.org Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), also leads to considerable degradation. sphinxsai.comimpactfactor.org While the drug is relatively stable under thermal and humidity stress, it shows susceptibility to degradation under photolytic conditions, particularly in an alkaline environment. sphinxsai.com

The primary degradation pathway for Valacyclovir is the hydrolysis of the L-valine ester bond, which releases the active drug, Acyclovir. ias.ac.in However, other more complex reactions occur in parallel, leading to the formation of various impurities. The formation of this compound is a notable side reaction, identified as an impurity in analytical methods developed to assess the stability of Valacyclovir. wisdomlib.orgimpactfactor.org A specific synthetic method for preparing this compound involves reacting Valacyclovir with ammonium formate, which highlights a potential mechanism for its formation if related reactants or solvents are present during manufacturing or storage. google.com

The results from a representative forced degradation study on Valacyclovir are summarized below.

| Stress Condition | % Degradation | Observations |

|---|---|---|

| 1N HCl for 2hrs at 60°C | 5.79% | Significant degradation observed under acidic conditions. impactfactor.org |

| 1N NaOH for 2min on Bench Top | 2.89% | The drug degrades extensively in alkaline environments. sphinxsai.comimpactfactor.org |

| 30% H₂O₂ for 1hr at 60°C | Not specified, but degradation occurs | Degradation is prominent under oxidative stress. sphinxsai.comimpactfactor.org |

| Heat Stress (105°C for 48hrs) | Not specified | The drug is reported to be stable to thermal stress. sphinxsai.comimpactfactor.org |

| UV Light Exposure (200 wts/hr for 55hrs) | Not specified | Mild degradation occurs, which is more pronounced in alkaline solutions. sphinxsai.comimpactfactor.org |

| Humidity Stress (90% RH at 25°C for 7 days) | Not specified | The drug is reported to be stable to humidity stress. sphinxsai.com |

Data in the table is derived from multiple sources demonstrating the general degradation profile of Valacyclovir under various stress conditions. sphinxsai.comimpactfactor.org

Long-Term Stability Assessment and Formation Kinetics

Long-term stability studies are essential to determine the appropriate storage conditions and shelf-life for a drug product. These assessments evaluate the formation of impurities, including this compound, over an extended period under controlled temperature and humidity. google.com The formation of this compound can occur upon storage, particularly in the presence of residual process solvents. google.com

Studies on extemporaneously prepared oral liquid formulations of Valacyclovir provide insight into its long-term stability in an aqueous environment. In these studies, suspensions of Valacyclovir were stored in amber glass bottles at 4°C and monitored for up to 60 days. oup.comnih.gov The concentration of Valacyclovir was found to decrease over time, indicating degradation and the concurrent formation of related substances.

The following table summarizes the stability of Valacyclovir in an extemporaneously prepared suspension over time, which reflects the potential for the formation of degradation products like this compound.

| Storage Time (Days) | Mean % of Initial Valacyclovir Concentration Remaining (Syrpalta® Vehicle) | Mean % of Initial Valacyclovir Concentration Remaining (Ora-Sweet® Vehicle) |

|---|---|---|

| 0 | 100% | 100% |

| 7 | 98.5% | 96.8% |

| 14 | 98.1% | 94.7% |

| 21 | 96.6% | 91.6% |

| 28 | 94.9% | 88.9% |

| 35 | 92.7% | 86.7% |

| 42 | 89.1% | 83.4% |

| 60 | 83.7% | 78.3% |

Data adapted from a study on the stability of Valacyclovir hydrochloride 50 mg/mL in extemporaneously prepared oral liquids stored at 4°C. nih.gov The study defined stability as retaining at least 90% of the initial concentration.

Advanced Analytical Techniques for N Formyl Valacyclovir Characterization and Quantification

Chromatographic Separations for Impurity Profiling

Chromatographic techniques are indispensable for the separation, identification, and quantification of N-Formyl Valacyclovir from the active pharmaceutical ingredient (API) and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of this compound. ontosight.aigoogle.comgoogle.com The development of a robust HPLC method is crucial for achieving accurate and reproducible results.

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the separation of Valacyclovir and its impurities, including this compound. nih.govresearchgate.net In this method, a non-polar stationary phase, such as C18 or a phenyl column, is typically used. nih.govindexcopernicus.com The separation is achieved by using a polar mobile phase, which allows for the effective resolution of compounds based on their hydrophobicity.

A study details a validated RP-HPLC method for detecting and separating Valacyclovir-related impurities using a C18 column. nih.gov Another method employs a Zorbax SB Phenyl column for the separation of impurities. indexcopernicus.com The selection of the stationary phase is critical and is often optimized to achieve the best separation from other impurities like guanine (B1146940), acyclovir (B1169), and isoleucine impurity. globalresearchonline.netthebioscan.comimpactfactor.org

Table 1: Exemplary RP-HPLC Method Parameters for Valacyclovir Impurity Profiling

| Parameter | Condition | Reference |

| Column | Zorbax SB Phenyl, 250 mm x 4.6 mm, 5µm | indexcopernicus.com |

| Mobile Phase A | 0.01M Ammonium (B1175870) Formate (B1220265), pH 3.0 | ijpsr.com |

| Mobile Phase B | Acetonitrile (B52724) | ijpsr.com |

| Flow Rate | 1.0 mL/min | indexcopernicus.com |

| Detection | UV at 254 nm | indexcopernicus.com |

| Column Temperature | 30°C | indexcopernicus.com |

| Injection Volume | 20 µL | indexcopernicus.com |

This table presents a compilation of typical parameters and does not represent a single, specific method.

To achieve optimal separation of multiple impurities with varying polarities, including this compound, gradient elution strategies are frequently employed. nih.govresearchgate.netijpsr.com This technique involves changing the composition of the mobile phase during the chromatographic run. Typically, the proportion of the stronger, organic solvent (like acetonitrile or methanol) is gradually increased. This allows for the elution of more strongly retained components, resulting in better peak shapes and improved resolution between closely eluting peaks.

For instance, a gradient program might start with a high percentage of aqueous buffer to separate polar impurities and then ramp up the organic solvent concentration to elute less polar compounds like this compound and other related substances. ijpsr.com A developed gradient HPLC method utilized a mobile phase consisting of trifluoroacetic acid, acetonitrile, and methanol (B129727) to separate Valacyclovir and its known impurities. indexcopernicus.com Another method used a gradient system with a buffer and acetonitrile as mobile phase A and acetonitrile with methanol as mobile phase B. nih.govresearchgate.net

Table 2: Illustrative Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0.01 | 95 | 5 |

| 4.00 | 95 | 5 |

| 7.50 | 20 | 80 |

| 10.00 | 20 | 80 |

| 12.50 | 95 | 5 |

| 20.00 | 95 | 5 |

This is a representative gradient profile and may vary depending on the specific method. This data is based on a method for separating other Valacyclovir impurities. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

While HPLC is the primary tool for non-volatile impurities like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for the identification and quantification of any potential volatile by-products that may arise during the synthesis or degradation of Valacyclovir. However, direct application of GC-MS for this compound is not common due to its non-volatile nature. Derivatization techniques would be necessary to make it amenable to GC analysis. The primary utility of GC-MS in the context of Valacyclovir impurity profiling lies in the analysis of residual solvents and other volatile organic impurities. connectjournals.com

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative assessment of this compound. google.com It can be used to identify the presence of this impurity by comparing the retardation factor (Rf) value of a spot in the sample to that of a reference standard. google.com

A TLC method for the analysis of organic impurities in Valacyclovir Hydrochloride has been described using silica (B1680970) gel 60 F254 plates. sigmaaldrich.com While this specific method focused on other related compounds, the principle can be applied to this compound. google.comsigmaaldrich.com The developed chromatogram allows for the visual identification of separated spots, and the presence of this compound can be confirmed by running a standard alongside the sample. google.com The United States Pharmacopeia (USP) also outlines TLC methods for the analysis of Valacyclovir impurities. sigmaaldrich.com

Table 3: Typical TLC System for Valacyclovir Impurity Analysis

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel 60 F254 TLC plates | sigmaaldrich.com |

| Mobile Phase | A mixture of organic solvents, e.g., n-butanol: methanol: water (3:1:1, v/v/v) | researchgate.net |

| Detection | UV light at 254 nm | researchgate.net |

This table presents a general system; specific mobile phases will vary.

Capillary Electrophoresis (CE) for Enantiomeric and Impurity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed for the analysis of impurities in drug substances. While specific applications for this compound are not extensively documented in the provided results, CE is a powerful tool for chiral separations and the analysis of closely related impurities. wisdomlib.orgwisdomlib.orgnih.gov

CE methods have been developed for the enantiomeric separation of Valacyclovir, which is crucial as different enantiomers can have different pharmacological activities. wisdomlib.orgwisdomlib.org These methods often utilize chiral selectors, such as cyclodextrins, added to the background electrolyte to achieve separation. nih.gov An innovative CE method employed an extended light path bare fused silica capillary with a potassium hydrogen phosphate (B84403) buffer to achieve baseline separation of Valacyclovir enantiomers. wisdomlib.org Given its high efficiency and resolving power, CE could potentially be adapted for the simultaneous analysis of this compound and other impurities, including enantiomeric ones.

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities. nih.gov Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and mass of this compound. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are crucial for confirming its identity and distinguishing it from Valacyclovir and other related substances. tsijournals.com

The ¹H NMR spectrum of this compound is expected to show characteristic signals for each part of the molecule. Key expected signals include a distinct singlet for the formyl proton (N-CHO) at approximately δ 8.0-8.5 ppm. thepharmajournal.com Other significant signals would correspond to the protons of the guanine base, the ethoxy bridge, and the L-valine ester moiety. asianpubs.org For instance, the anomeric proton of the guanine ring typically appears as a singlet around δ 7.8-8.0 ppm, while the methylene (B1212753) protons of the ethoxy group (-OCH₂CH₂O-) would present as multiplets. thepharmajournal.comasianpubs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show a signal for the formyl carbonyl carbon, in addition to distinct signals for the carbonyl of the valine ester, and the carbons of the purine (B94841) ring, the ethoxy linker, and the isopropyl group of the valine side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of Valacyclovir and related impurities. Actual values may vary based on solvent and experimental conditions.

| Functional Group | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Formyl Group | ¹H (-CHO) | 8.0 - 8.5 |

| ¹³C (C=O) | 160 - 165 | |

| Guanine Moiety | ¹H (C5-H) | ~7.8 |

| ¹³C (C=O) | ~157 | |

| Ethoxy Linker | ¹H (-OCH₂-) | ~5.4 (s) |

| ¹H (-CH₂O-) | ~3.7 - 4.3 (m) | |

| L-Valine Moiety | ¹H (α-CH) | ~4.0 - 4.5 (m) |

| ¹H (β-CH) | ~2.1 (m) | |

| ¹H (γ-CH₃) | ~0.9 (d) | |

| ¹³C (Ester C=O) | ~172 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₂₀N₆O₅, the expected monoisotopic mass is 352.1495 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Electrospray ionization (ESI) is a common technique used for analyzing polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode at an m/z (mass-to-charge ratio) of approximately 353.15. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| Parent Ion | ||

| [M+H]⁺ | 353.15 | Protonated molecular ion of this compound. |

| Major Fragment Ions | ||

| [M-C₅H₉NO₂ + H]⁺ | 254.09 | Loss of the N-formyl-valine moiety, corresponding to the protonated acyclovir fragment. |

| [C₅H₅N₅O]⁺ | 151.05 | Fragment corresponding to the guanine base. |

| [C₅H₉NO₂]⁺ | 115.06 | Fragment corresponding to the N-formyl-valine side chain. |

Validation of Analytical Methodologies for this compound

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. particle.dkwjarr.com For quantifying this compound as a pharmaceutical impurity, method validation ensures the reliability, accuracy, and precision of the results, which is a mandate of regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

Assessment of Method Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. particle.dk In the context of this compound, a specific method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), must be able to separate its peak from those of Valacyclovir, Acyclovir, and other potential process-related impurities. nih.govnih.gov

Method specificity is typically demonstrated by:

Blank Analysis: Injecting a diluent or blank sample to show the absence of interfering peaks at the retention time of this compound. nih.gov

Resolution: Spiking the sample with this compound and other known impurities to demonstrate adequate resolution between all peaks. A resolution value of greater than 2.0 is generally considered acceptable. uspnf.com

Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and proving that the analyte peak is free from any co-eluting degradants. impactfactor.org

Determination of Linearity, Accuracy, and Precision

Linearity, accuracy, and precision are fundamental validation parameters that define the quantitative performance of an analytical method. gmpua.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of at least five standard solutions of this compound at different concentrations. The linearity is expressed by the correlation coefficient (r²), which should ideally be ≥ 0.999. gmpua.comglobalresearchonline.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined by performing recovery studies, where a known amount of this compound standard is spiked into a sample matrix (e.g., the drug substance). The percentage of the analyte recovered is then calculated. Acceptance criteria for accuracy for an impurity are often in the range of 80-120%. europa.euijpsjournal.com

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gmpua.com It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Expresses the precision between laboratories. Precision is reported as the Relative Standard Deviation (%RSD), with acceptance criteria for impurities typically being not more than 10%. nih.govgmpua.com

Table 3: Representative Validation Data for a Valacyclovir Impurity Method This table shows typical results from a validated HPLC method for a Valacyclovir-related impurity, analogous to what would be required for this compound. Data is illustrative and based on published studies for similar compounds. nih.govijpsjournal.compnrjournal.com

| Validation Parameter | Typical Concentration Range | Acceptance Criterion | Typical Result |

|---|---|---|---|

| Linearity | 0.1 - 2.0 µg/mL | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |

| Accuracy | 80%, 100%, 120% of specification | % Recovery: 80.0% - 120.0% | 98.6% - 103.4% |

| Precision (%RSD) | |||

| - Repeatability | 6 replicates at 100% level | %RSD ≤ 10% | 1.5% |

| - Intermediate Precision | 2 analysts, 2 days | %RSD ≤ 10% | 2.1% |

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ceu.es

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ceu.es

These limits are crucial for impurity analysis, as they define the threshold above which an impurity must be reported and controlled. The determination is commonly based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. wjarr.comceu.es

Table 4: Typical LOD and LOQ Values for Valacyclovir Impurities This table presents example LOD and LOQ values from validated HPLC methods for Valacyclovir-related impurities, which are indicative of the sensitivity required for methods analyzing this compound. nih.govglobalresearchonline.netijpsjournal.com

| Parameter | Basis for Determination | Typical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | 0.02 - 0.05 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | 0.08 - 0.15 |

Evaluation of Method Robustness and Ruggedness

Method robustness provides an indication of a method's reliability during normal usage by assessing its capacity to remain unaffected by small, deliberate variations in procedural parameters. Ruggedness, a measure of the method's reproducibility, is evaluated by subjecting the analytical procedure to various conditions such as different analysts, instruments, and laboratories.

A key study outlining a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Valacyclovir and its impurities provides a framework for understanding the robustness and ruggedness pertinent to this compound analysis. impactfactor.org The method's validation, in accordance with International Council for Harmonisation (ICH) guidelines, demonstrates its suitability for separating and quantifying impurities, including this compound. impactfactor.orgglobalresearchonline.net

Method Robustness

The robustness of an analytical method is determined by introducing intentional, minor changes to the method's parameters and observing the effect on the results. For the analysis of this compound, this involves altering chromatographic conditions to simulate the potential variations that can occur during routine use. The relative standard deviation (%RSD) of the results is a key indicator of the method's robustness. impactfactor.org

A series of experiments were conducted where parameters such as the flow rate of the mobile phase, the pH of the buffer, and the organic phase composition were intentionally varied. The results of these variations on the method's performance are detailed in the table below.

Table 1: Robustness Study for the Analytical Method of this compound

| Parameter | Variation | %RSD |

|---|---|---|

| Flow Rate | ||

| High Flow (1.8 ml/min) | 1.1 | |

| Low Flow (1.2 ml/min) | 0.2 | |

| Column Temperature | ||

| Low Temperature (35°C) | 0.2 | |

| High Temperature (45°C) | 0.1 | |

| Buffer pH | ||

| Low pH (3.3) | 0.3 | |

| High pH (3.7) | 0.4 | |

| Organic Phase Composition | ||

| Acetonitrile in Mobile Phase B (+2%) | 0.4 | |

| Acetonitrile in Mobile Phase B (-2%) | 0.1 |

Data is based on robustness studies for Valacyclovir which is indicative of the method's performance for its impurities. impactfactor.org

The low %RSD values observed under each of the varied conditions indicate that the analytical method is robust for the quantification of this compound. impactfactor.org These findings demonstrate that minor fluctuations in the method's parameters are unlikely to significantly impact the accuracy and precision of the analytical results.

Method Ruggedness

The ruggedness of the method was assessed by comparing the results obtained by two different analysts using the same instrumentation. impactfactor.org This evaluation helps to ensure that the method is transferable and can be consistently performed by different personnel. The system suitability parameters, including the %RSD for peak area and the tailing factor, were monitored.

Table 2: Ruggedness Study for the Analytical Method of this compound

| System Suitability Parameter | Analyst 1 | Analyst 2 | Acceptance Criteria |

|---|---|---|---|

| %RSD for Peak Area | 0.5 | 0.5 | NMT 2.0% |

| Tailing Factor | 1.03 | 1.23 | NMT 2.0 |

Data is based on ruggedness studies for Valacyclovir which is indicative of the method's performance for its impurities. impactfactor.org

The results of the ruggedness study show a high degree of agreement between the two analysts, with all system suitability parameters falling well within the accepted limits. impactfactor.org This confirms the method's ruggedness and its suitability for use in a quality control environment. Further studies have also shown that when analytical methods for Valacyclovir and its impurities are validated, the relative standard deviations of peak areas from multiple measurements are consistently less than 2%, reinforcing the reproducibility of the method. globalresearchonline.net The United States Pharmacopeia (USP) also sets a relative standard deviation of not more than 2.0% for system suitability, a standard that is met by these validated methods. uspnf.com

Pharmacopial and Regulatory Aspects of N Formyl Valacyclovir As a Pharmaceutical Impurity

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and drug products. The primary guidelines governing impurities are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. These guidelines establish a framework for the reporting, identification, and qualification of impurities based on established thresholds.

For N-Formyl Valacyclovir, adherence to ICH guidelines necessitates a comprehensive approach. Manufacturers must identify and quantify this impurity in both the active pharmaceutical ingredient (API) and the finished drug product. The ICH guidelines set reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. Given that Valacyclovir can be administered at doses exceeding 2 grams per day, the thresholds for impurities are particularly stringent. asianpubs.org

The qualification of an impurity involves the process of acquiring and evaluating data that establishes its biological safety at the specified level. If the level of this compound exceeds the qualification threshold, further toxicological studies may be required to justify its presence. However, if the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified.

Pharmacopoeial Standards and Specifications for Related Substances (e.g., EP Impurity M)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for the quality of medicines. This compound is listed as a specified impurity in the monographs of these pharmacopoeias, underscoring its importance in the quality control of Valacyclovir.

In the European Pharmacopoeia, this compound is designated as Valaciclovir Impurity M . The EP monograph for Valaciclovir Hydrochloride outlines the analytical procedures and acceptance criteria for this and other related substances. Similarly, the United States Pharmacopeia monograph for Valacyclovir Hydrochloride lists this compound as a process impurity and sets a specific acceptance criterion.

The following table summarizes the pharmacopoeial information for this compound:

| Pharmacopoeia | Designation | Acceptance Criterion |

| European Pharmacopoeia (EP) | Valaciclovir Impurity M | Specified in monograph |

| United States Pharmacopeia (USP) | This compound | Not more than 0.8% |

These pharmacopoeial standards are crucial for ensuring that the levels of this compound in commercially available Valacyclovir products are consistently controlled within safe limits.

Impact of this compound on Valacyclovir Drug Product Efficacy and Safety

The primary concern with any impurity is its potential to elicit an unintended pharmacological or toxicological effect. The N-formyl group could theoretically have different metabolic and toxicological profiles compared to the parent drug. However, the stringent limits set by pharmacopoeias are based on a qualification process that ensures the safety of the impurity at the accepted level.

Formulation Stability and Shelf-Life Considerations Pertaining to Impurity Levels

This compound can be formed not only during the synthesis of Valacyclovir but also as a degradation product upon storage. google.com This has significant implications for the formulation stability and the determination of the drug product's shelf-life. Stability studies are therefore essential to monitor the levels of this compound and other degradation products over time and under various storage conditions (e.g., temperature, humidity, and light) as mandated by ICH guideline Q1A(R2).

The development of stability-indicating analytical methods is crucial for accurately quantifying this compound in the presence of the active drug and other potential degradants. slideshare.netbibliomed.org These methods, typically high-performance liquid chromatography (HPLC), must be validated to ensure they are specific, sensitive, and accurate for their intended purpose.

The rate of formation of this compound can be influenced by factors such as the formulation composition, manufacturing process, and packaging. For instance, the presence of certain excipients or residual solvents could potentially accelerate its formation. Therefore, careful formulation development and selection of appropriate packaging are critical to ensure that the level of this impurity remains within the accepted limits throughout the product's shelf-life.

Strategies for Impurity Control and Mitigation in Good Manufacturing Practices

Controlling the levels of this compound is a key aspect of Good Manufacturing Practices (GMP) for Valacyclovir production. A multi-faceted approach is required, encompassing control of raw materials, optimization of the manufacturing process, and implementation of effective purification procedures.

Control of Starting Materials: The formation of this compound can be linked to the starting materials used in the synthesis of Valacyclovir. For instance, if N-formyl valine is used as a starting material, any unreacted excess could carry through to the final product. google.com Therefore, stringent specifications for the purity of raw materials are essential.

Process Optimization: The conditions of the chemical synthesis can significantly impact the formation of impurities. A patent for the preparation of this compound describes its formation by reacting Valacyclovir with ammonium (B1175870) formate (B1220265) at elevated temperatures. google.com This suggests that controlling the temperature, reaction time, and the presence of potential formylating agents during the manufacturing process is critical. Process parameters should be carefully optimized and validated to minimize the formation of this and other impurities.

Purification Techniques: Effective purification steps are vital for removing impurities to acceptable levels. Recrystallization is a common method for purifying the final API. A patent describes the recrystallization of this compound from water, indicating that this could be a viable method for its removal from Valacyclovir, given their potential differences in solubility. google.com Other purification techniques, such as chromatography, may also be employed.

The following table outlines key strategies for the control and mitigation of this compound:

| Strategy | Description |

| Raw Material Control | Strict specifications for starting materials, including limits on related substances that could lead to the formation of this compound. |

| Process Parameter Optimization | Control of reaction temperature, time, pH, and stoichiometry to minimize the formation of this compound during synthesis. |

| Purification | Implementation of effective purification steps, such as recrystallization or chromatography, to remove the impurity from the final drug substance. |

| Stability-Indicating Methods | Use of validated analytical methods to monitor the levels of this compound in the API and finished product throughout its shelf-life. |

| Formulation Development | Selection of excipients and packaging that do not promote the degradation of Valacyclovir to this compound. |

By implementing these strategies, pharmaceutical manufacturers can ensure that Valacyclovir drug products meet the stringent quality and safety standards required by regulatory authorities worldwide.

Application of N Formyl Valacyclovir As a Certified Reference Standard

Development and Qualification of N-Formyl Valacyclovir as a Reference Material

The development of this compound as a reference material begins with its isolation and purification. google.com As this compound can form during the synthesis or storage of Valacyclovir, processes have been developed to isolate it from the bulk drug substance. google.com The qualification of this compound as a reference standard involves a comprehensive characterization of the material to confirm its identity and purity. synthinkchemicals.com This process is crucial for establishing its suitability for use in qualitative and quantitative analytical procedures. synzeal.com

The qualification process typically includes structural elucidation using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure of this compound. asianpubs.org The purity of the reference material is then rigorously assessed using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). google.com For use as a reference standard, the isolated this compound is expected to be substantially pure, with one patent suggesting a purity of at least 90 area-% as determined by HPLC. google.com Commercial suppliers often provide reference standards with purities of 95% or higher. allmpus.com

The qualification of a reference standard is a meticulous process that ensures its reliability for its intended analytical purpose. synthinkchemicals.com This involves demonstrating its identity, purity, and stability under specified storage conditions.

Utilization in Qualitative Analysis as a Reference Marker

In qualitative analysis, this compound is employed as a reference marker to identify its presence as an impurity in samples of Valacyclovir. google.comgoogle.com This is particularly important for impurity profiling in pharmaceutical quality control. synthinkchemicals.com The identification is typically achieved by comparing the retention time of a peak in the chromatogram of a Valacyclovir sample with that of the certified this compound reference standard. google.com

Analytical techniques such as HPLC and Thin-Layer Chromatography (TLC) are commonly used for this purpose. google.com A standard solution of the this compound reference material is prepared and analyzed alongside the Valacyclovir test sample under the same chromatographic conditions. google.com The presence of a peak in the sample chromatogram at the same retention time as the this compound standard provides evidence of its presence in the sample. google.com

For instance, a marker solution containing both Valacyclovir and this compound can be injected into an HPLC system to determine the relative retention time of the impurity with respect to the main compound. google.com This relative retention time can then be used to identify the this compound peak in the analysis of Valacyclovir samples. google.com

Below is a representative table of HPLC conditions that can be used for the qualitative identification of this compound.

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 |

| Mobile Phase | Gradient elution with a mixture of a buffer and an organic solvent (e.g., acetonitrile) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detection at a specified wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 45°C) |

Application in Quantitative Analysis as an External and Internal Standard

Beyond qualitative identification, this compound is crucial for the quantitative analysis of its own levels in Valacyclovir samples. google.com It can be used as both an external and an internal reference standard in chromatographic methods like HPLC. google.com

As an external standard , a calibration curve is first established by injecting standard solutions of this compound at various known concentrations into the chromatograph. google.com The peak areas obtained are then plotted against the corresponding concentrations. The concentration of this compound in a Valacyclovir test sample is then determined by comparing the peak area of the impurity in the sample chromatogram to the calibration curve. google.com This method relies on the precise and reproducible injection of both standard and sample solutions.

Alternatively, this compound can be used as an internal standard . In this approach, a known amount of the reference standard is added to the Valacyclovir sample before analysis. google.com The ratio of the peak area of the this compound impurity already present in the sample to the peak area of the added internal standard is used for quantification. This method can compensate for variations in injection volume and other potential sources of error in the analytical procedure. google.com The use of this compound as a reference standard, whether internal or external, allows for the accurate determination of its concentration as an impurity, ensuring that it does not exceed the limits set by regulatory authorities. google.comgoogle.com

Certification and Purity Assessment of Reference Standard Batches

The certification of this compound as a reference standard is a formal process that attests to its quality and suitability for its intended use. synthinkchemicals.com This process is carried out by the manufacturer or supplier of the reference material and is documented in a Certificate of Analysis (CoA). synzeal.comsynzeal.com The CoA provides comprehensive information about the reference standard batch, including its identity, purity, and other critical parameters. synzeal.com

The purity assessment is a cornerstone of the certification process. synthinkchemicals.com High-resolution analytical techniques, predominantly HPLC, are used to determine the purity of the this compound reference standard. allmpus.com The purity is often reported as an area percentage from the HPLC chromatogram. google.com Other analytical methods may also be employed to detect and quantify residual solvents, water content, and inorganic impurities.

A typical Certificate of Analysis for an this compound reference standard would include the following information:

| Parameter | Typical Specification/Information |

|---|---|

| Product Name | This compound (or Valacyclovir EP Impurity M) |

| CAS Number | 847670-62-6 |

| Molecular Formula | C14H20N6O5 |

| Molecular Weight | 352.35 g/mol |

| Batch Number | Unique identifier for the specific batch |

| Purity (by HPLC) | Typically ≥95% |

| Method of Identification | Confirmation by spectroscopic methods (e.g., H-NMR, Mass Spectrometry) |

| Storage Conditions | Recommended storage temperature (e.g., 2-8°C) |

| Date of Certification | Date when the certification was performed |

| Retest Date | Date after which the material should be re-analyzed to ensure continued fitness for use |

The certification process ensures that each batch of this compound reference standard meets the required quality attributes, providing analytical laboratories with a reliable material for accurate and reproducible results in the quality control of Valacyclovir. synthinkchemicals.comsynzeal.com

Emerging Research Avenues and Translational Perspectives

Development of Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

The accurate detection and quantification of N-Formyl Valacyclovir, often present at trace levels, necessitate the use of highly sensitive and specific analytical methods. While standard High-Performance Liquid Chromatography (HPLC) is a foundational technique, the development and application of hyphenated analytical techniques are becoming increasingly crucial for a comprehensive impurity profile of Valacyclovir.

Hyphenated techniques, which couple a separation technique with a spectroscopic technique, offer the dual advantage of separating complex mixtures and providing structural information for the identification of unknown impurities. google.com For Valacyclovir and its impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and potentially Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are invaluable. google.comresearchgate.net

LC-MS, for instance, has been successfully employed for the quantitative evaluation of other Valacyclovir impurities. nih.gov An LC-MS method can be developed to be both selective and sensitive, offering a significant improvement over traditional methods like Thin Layer Chromatography (TLC). researchgate.net For this compound, a specific LC-MS/MS method would involve optimizing the chromatographic separation from Valacyclovir and other related substances, followed by mass spectrometric detection. The precursor ion of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole, ensuring high specificity and sensitivity for quantification.

A patent for this compound describes a gradient HPLC method for its identification and quantification, which serves as a basis for developing more advanced hyphenated methods. connectjournals.com The parameters of such a method are detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 |

| Mode | Gradient HPLC |

| Standard Solution RT | ~27.4 minutes |

| Marker Solution RT | ~28.345 minutes |

Further research into advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry could provide even more detailed characterization of degradation products, including this compound, formed under various stress conditions. google.com

Computational Chemistry Approaches for Predicting Impurity Pathways

While experimental studies are essential for identifying and quantifying impurities, computational chemistry offers a predictive and mechanistic understanding of impurity formation. In silico approaches can be used to predict potential degradation pathways and the likelihood of formation of specific impurities like this compound.

For instance, computational models can be used to study the reactivity of the Valacyclovir molecule and its susceptibility to degradation under different conditions. By modeling the reaction between Valacyclovir and potential residual solvents or reagents, it may be possible to elucidate the energetic favorability of the N-formylation reaction. While specific computational studies on this compound are not widely published, research on other drugs has demonstrated the utility of these approaches. For example, computational assays have been used to study the interaction of Valacyclovir with enzymes, which could be adapted to investigate its chemical degradation pathways. nih.gov

The formation of N-formyl impurities in other amine-containing drugs has been linked to the degradation of excipients like polyethylene (B3416737) glycols (PEGs) in the presence of catalysts such as iron oxides, leading to the formation of formic acid. nih.gov Computational modeling could be employed to investigate the feasibility of a similar pathway for Valacyclovir in solid dosage forms, predicting the reaction kinetics and identifying critical factors that promote the formation of this compound.

Mechanistic Studies on the Degradation Kinetics in Different Pharmaceutical Matrices

The formation of this compound is not only a concern during synthesis but also throughout the shelf-life of the drug product. The rate and extent of its formation can be significantly influenced by the pharmaceutical matrix, including the excipients used, the manufacturing process, and the storage conditions.

Forced degradation studies are a cornerstone of understanding the degradation pathways of a drug substance. Valacyclovir has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.net The stability of Valacyclovir is pH-dependent, being stable at acidic pH (below 4) and degrading in alkaline medium via pseudo-first-order kinetics. researchgate.netnih.gov This degradation primarily leads to the formation of acyclovir (B1169). researchgate.net

The formation of this compound, as a distinct impurity, suggests a different degradation mechanism. It is plausible that in solid dosage forms, interactions between Valacyclovir and certain excipients, or the degradation products of these excipients, could lead to its formation. Studies on other drugs have shown that N-formylation can occur due to the presence of formaldehyde (B43269) and formic acid, which can be generated from the oxidative degradation of excipients like PEGs. nih.gov Mechanistic studies would, therefore, involve investigating the degradation kinetics of Valacyclovir in the presence of various excipients and under different environmental conditions (temperature, humidity) to identify the specific factors that promote the N-formylation reaction.

The table below summarizes the degradation behavior of Valacyclovir under different stress conditions, which provides a context for the potential formation of various impurities, including this compound.

| Stress Condition | Observation | Primary Degradant |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 N HCl, reflux) | Extensive Degradation | Acyclovir |

| Alkaline Hydrolysis (e.g., 0.01 N NaOH) | Extensive Degradation | Acyclovir |

| Oxidative (e.g., 3% H2O2) | Degradation Observed | Not Specified |

| Neutral Hydrolysis (reflux) | Mild Degradation | Acyclovir |

| Thermal/Humidity | Stable | - |

Regulatory Science Implications for Impurity Thresholds and Risk Assessment

The control of impurities is a critical aspect of pharmaceutical quality control, governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). connectjournals.com The ICH Q3A and Q3B guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances and products.

This compound is listed as a specified impurity in the United States Pharmacopeia-National Formulary (USP-NF), referred to as "Valacyclovir Related Compound M". usp.org This designation implies that it must be monitored and controlled within a specific acceptance criterion. The establishment of this threshold is based on a thorough risk assessment that considers the potential toxicity of the impurity.

The qualification of an impurity involves gathering and evaluating data to establish its biological safety at a specified level. For an impurity like this compound, this could involve toxicological studies or the use of scientific literature and computational toxicology to assess its potential for adverse effects. Regulatory authorities require that any impurity present at a level greater than the identification threshold be identified, and if present at a level greater than the qualification threshold, its safety must be justified.

The general thresholds for reporting, identification, and qualification of impurities in new drug substances, as per ICH Q3A(R2), are provided in the table below.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Q & A

Q. Table 1. Key Pharmacokinetic Parameters for Valacyclovir

Q. Table 2. Recommended Statistical Approaches for Valacyclovir Trials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.